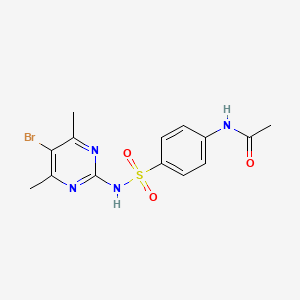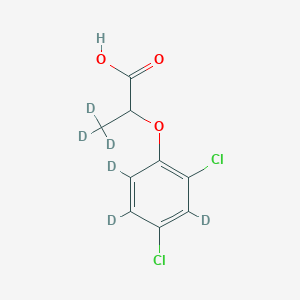
2-Nonyldecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonyldecanedioic acid is an organic compound with the molecular formula C19H36O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is known for its unique structure, which includes a long hydrocarbon chain with carboxyl groups at both ends. It is used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyldecanedioic acid typically involves the oxidation of long-chain hydrocarbons. One common method is the oxidative cleavage of oleic acid, which can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often require controlled temperatures and pH levels to ensure complete oxidation and to prevent over-oxidation.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts. These processes are designed to be efficient and scalable, allowing for the mass production of the compound. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nonyldecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alcohols and amines are often used in the presence of catalysts or under acidic/basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Esters and amides.
Applications De Recherche Scientifique
2-Nonyldecanedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and surfactants due to its chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of 2-Nonyldecanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. In biological systems, the compound can be metabolized to produce energy or serve as a precursor for other important molecules.
Comparaison Avec Des Composés Similaires
Decanedioic acid (Sebacic acid): Similar in structure but with a shorter hydrocarbon chain.
Dodecanedioic acid: Another dicarboxylic acid with a longer hydrocarbon chain.
Azelaic acid: A shorter-chain dicarboxylic acid with different applications.
Uniqueness: 2-Nonyldecanedioic acid is unique due to its specific chain length and the presence of two carboxyl groups, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
4165-02-0 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-nonyldecanedioic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
WDHJMKYIJWJQLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

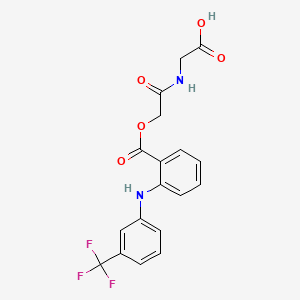



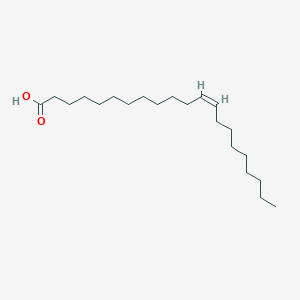
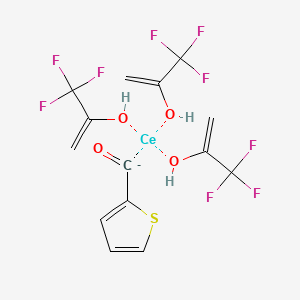
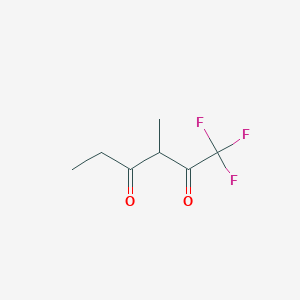
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)

